

Interpreting unexpected results from JNJ-42165279 experiments

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Compound of Interest		
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Technical Support Center: JNJ-42165279 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving JNJ-42165279.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-42165279?

A1: JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] It acts by covalently binding to the catalytic site of FAAH, thereby preventing the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1][3] This leads to an increase in the concentration of these FAAs in both the central and peripheral nervous systems.[1][4]

Q2: What are the expected downstream effects of FAAH inhibition by JNJ-42165279?

A2: By increasing the levels of endocannabinoids like anandamide, JNJ-42165279 is expected to enhance the activation of cannabinoid receptors, primarily CB1 receptors in the brain. This modulation of the endocannabinoid system is hypothesized to have therapeutic potential for



mood and anxiety disorders.[4] In preclinical models, this has been associated with analgesic properties.[5][6]

Q3: Is JNJ-42165279 a reversible or irreversible inhibitor?

A3: JNJ-42165279 is described as a covalently binding but slowly reversible inhibitor of FAAH. [2] The enzyme activity is restored through the slow hydrolysis of the drug fragment from the active site.[1]

Q4: What is the selectivity profile of JNJ-42165279?

A4: JNJ-42165279 is highly selective for FAAH. In a screening panel of 50 other receptors, enzymes, transporters, and ion channels, it did not produce significant inhibition at a concentration of 10 μΜ.[5][6] It also did not show inhibitory effects on key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration.[5]

Troubleshooting Guide for Unexpected Experimental Results Issue 1: Lack of expected biological effect despite confirmed FAAH inhibition.

- Possible Cause 1: Suboptimal Efficacy at the Cellular or System Level. Even with complete FAAH inhibition, the desired downstream biological effect may not be achieved. Clinical studies have shown that while JNJ-42165279 effectively inhibits FAAH and increases FAA levels, this does not always translate to statistically significant improvements in primary clinical endpoints.[7][8][9] For example, in a study on Social Anxiety Disorder, the primary endpoint was not met despite evidence of target engagement.[9][10]
- Troubleshooting Steps:
 - Confirm Target Engagement: Directly measure the levels of FAAH substrates (e.g., anandamide, PEA, OEA) in your experimental system (e.g., cell lysate, plasma, brain tissue) to confirm that JNJ-42165279 is effectively inhibiting FAAH activity. A significant increase in these substrates is expected.[4]



- Assess Downstream Signaling: Investigate signaling pathways downstream of cannabinoid receptor activation. For instance, you could measure changes in cyclic AMP (cAMP) levels or the phosphorylation status of relevant kinases.
- Consider Context-Dependent Effects: The effects of FAAH inhibition can be contextdependent. The baseline level of endocannabinoid tone in your experimental model may influence the magnitude of the response to JNJ-42165279.
- Review Dosing and Exposure: In a clinical study for social anxiety disorder, it was suggested that trough concentrations of 25 mg once daily may have been insufficient to completely inhibit FAAH activity, potentially leading to suboptimal efficacy.[3][9] Ensure your in vitro or in vivo model achieves and maintains sufficient concentrations of JNJ-42165279 for sustained FAAH inhibition.

Issue 2: High variability in experimental readouts between samples or subjects.

- Possible Cause 1: Pharmacokinetic Variability. There can be significant inter-individual
 variability in the plasma concentrations of JNJ-42165279. Studies have shown a strong
 correlation between plasma trough concentrations of the drug and plasma anandamide
 levels.[3][11] This suggests that differences in drug metabolism and clearance can lead to
 varied levels of FAAH inhibition and, consequently, variable biological effects.
- Troubleshooting Steps:
 - Measure Drug Concentrations: If possible, measure the concentration of JNJ-42165279 in your samples (e.g., plasma, cell culture media) to correlate exposure with your experimental readouts.
 - Normalize to FAAH Substrate Levels: As a surrogate for target engagement, measure the levels of anandamide or other FAAs and use this as a covariate in your data analysis.
 - Standardize Experimental Conditions: Ensure consistent dosing schedules, administration routes, and sampling times in in vivo experiments. For in vitro work, carefully control cell density, passage number, and incubation times.



Issue 3: Unexpected off-target effects or cellular toxicity.

- Possible Cause 1: High Concentrations Leading to Non-Specific Effects. While JNJ-42165279 is highly selective at therapeutic concentrations,[5][6] very high concentrations in in vitro systems could potentially lead to off-target effects or cellular stress.
- Troubleshooting Steps:
 - Perform a Dose-Response Curve: Determine the optimal concentration of JNJ-42165279 that effectively inhibits FAAH without causing non-specific effects in your system. The IC50 for human FAAH is approximately 70 nM.[2]
 - Include Appropriate Controls: Use vehicle-only controls and consider a negative control compound with a similar chemical structure but no FAAH inhibitory activity.
 - Assess Cell Viability: Use standard assays (e.g., MTT, LDH) to monitor for any potential cytotoxicity at the concentrations of JNJ-42165279 used in your experiments.
 - Consider the Precautionary Principle: Following a serious adverse event with a different FAAH inhibitor (BIA 10-2474), Janssen temporarily suspended trials of JNJ-42165279 as a precautionary measure, although no serious adverse events had been reported for JNJ-42165279.[2] This highlights the importance of careful safety and toxicity assessments for this class of compounds.

Quantitative Data Summary

Table 1: Summary of JNJ-42165279 Efficacy in a Phase 2 Study for Social Anxiety Disorder (SAD)



Endpoint	JNJ-42165279 (25 mg daily)	Placebo	p-value
Mean Change from Baseline in LSAS Total Score	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not Significant
Subjects with ≥30% Improvement in LSAS Total Score	42.4%	23.6%	0.04
Subjects with CGI-I Score of "Much" or "Very Much Improved"	44.1%	23.6%	0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation. Data from a 12-week, double-blind, placebo-controlled study.[3][9]

Table 2: Summary of JNJ-42165279 Efficacy in a Phase 2 Study for Autism Spectrum Disorder (ASD)

Primary Endpoint (Change from Baseline to Day 85)	JNJ-42165279 (25 mg, twice-daily) vs. Placebo p-value
Autism Behavior Inventory (ABI) Core Domain (ABI-CD)	0.284
ABI-Social Communication (ABI-SC)	0.290
ABI-Repetitive/Restrictive Behavior (ABI-RB)	0.231

Data from a 12-week, double-blind, placebo-controlled study in adolescents and adults with ASD.[7][8]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers



Dose	Peak Increase in Plasma Anandamide (AEA)	Brain FAAH Occupancy at Cmax
10 mg (single dose)	~5.5-fold	96-98%
25 mg (single dose)	~10-fold	96-98%
50 mg (single dose)	~10-fold	96-98%

Data from a multiple-ascending dose and PET study.[4]

Experimental Protocols

Protocol 1: General In Vitro FAAH Inhibition Assay

- Enzyme Source: Recombinant human or rat FAAH.
- Substrate: A suitable fluorescent or radiolabeled FAAH substrate (e.g., arachidonoyl-7amino-4-methylcoumarin).
- Inhibitor: JNJ-42165279 dissolved in a suitable solvent (e.g., DMSO). Prepare a serial dilution to determine the IC50.
- Assay Buffer: A suitable buffer system (e.g., Tris-HCl with EDTA and BSA).
- Procedure: a. Pre-incubate the FAAH enzyme with varying concentrations of JNJ-42165279 for a defined period (e.g., 15-30 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress (e.g., increase in fluorescence or radioactivity) over time using a plate reader. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Assessment of FAA Levels in Plasma or Tissue

 Sample Collection: Collect blood in tubes containing an appropriate anticoagulant and protease inhibitors. For tissue samples, flash-freeze in liquid nitrogen immediately after collection.







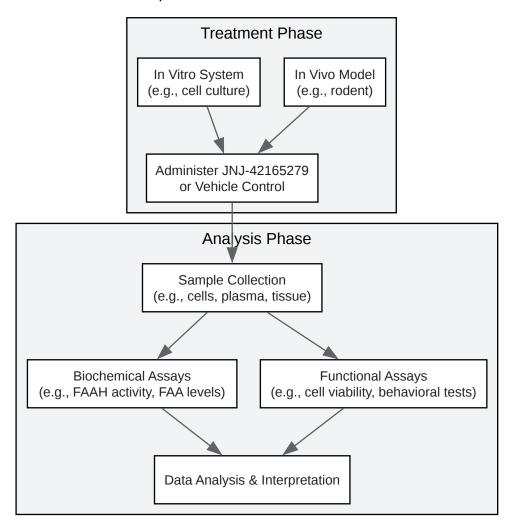
- Lipid Extraction: a. Homogenize tissue samples in a suitable solvent system (e.g., chloroform:methanol). b. For plasma, perform a liquid-liquid extraction with a non-polar solvent. c. Include deuterated internal standards for accurate quantification.
- Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.
- Quantification: a. Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a multiple reaction monitoring (MRM) method for the specific detection and quantification of anandamide, PEA, OEA, and the internal standards.
 c. Generate a standard curve using known concentrations of the analytes to calculate the concentrations in the samples.

Visualizations

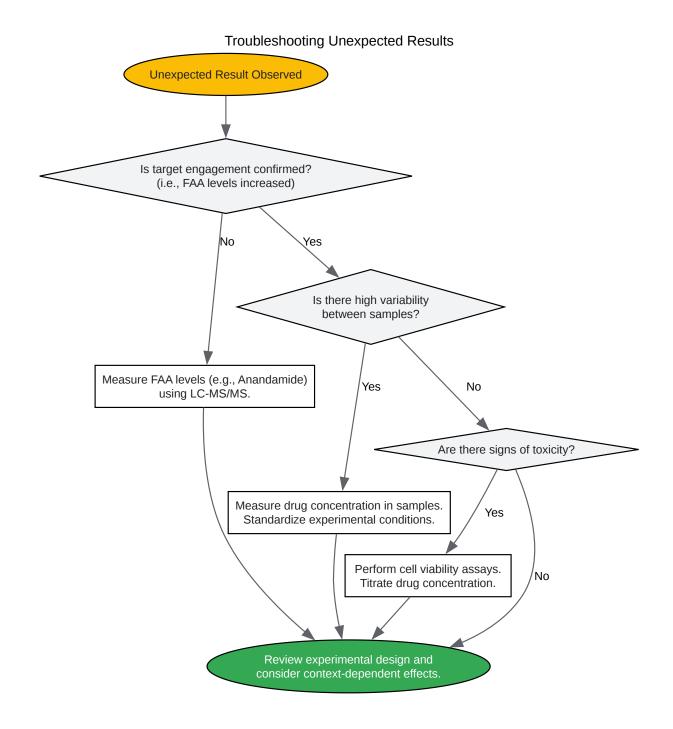


JNJ-42165279 Mechanism of Action Fatty Acid Amides (e.g., Anandamide, PEA, OEA) Inhibits Substrate Activates FAAH (Fatty Acid Amide Hydrolase) Cannabinoid Receptor 1 (CB1R) Metabolizes Downstream Signaling (e.g., ICAMP, modulation of ion channels)

General Experimental Workflow for JNJ-42165279







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